2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide
Description
Properties
IUPAC Name |
2-[[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S2/c1-15-6-8-17(9-7-15)23-20(26)14-29-22-24-18(13-28-22)12-21(27)25-11-10-16-4-2-3-5-19(16)25/h2-9,13H,10-12,14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECMEAOFOQAMQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the indolin-1-yl intermediate, followed by the formation of the thiazole ring, and finally the coupling of these intermediates with p-tolyl acetamide under specific reaction conditions such as controlled temperature, pH, and the use of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indolin-1-yl or thiazole moieties.
Reduction: Reduction reactions could target the oxoethyl group or other reducible functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the thiazole ring or the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, acids, or bases under controlled conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Structural Features
The compound features a unique combination of structural elements:
- Indole Moiety : Known for its diverse biological activities, particularly in anticancer and anti-inflammatory applications.
- Thiazole Ring : Often associated with antimicrobial properties and cytotoxic effects against various cancer cell lines.
- P-Tolyl Acetamide Group : This substitution may enhance the compound's pharmacological profile.
The molecular formula is , with a molecular weight of approximately 439.55 g/mol. The structural complexity suggests potential interactions with various biological targets, making it a candidate for drug development.
Biological Activities
Preliminary studies indicate that 2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide exhibits significant biological activity, particularly in the following areas:
-
Anticancer Properties :
- Compounds containing indole and thiazole moieties have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. For example, derivatives of this compound may act by modulating specific enzymes or receptors involved in cancer progression.
- Anti-inflammatory Effects :
-
Antimicrobial Activity :
- Thiazole derivatives are often explored for their antimicrobial properties, suggesting that this compound may also exhibit such effects.
Case Studies and Research Findings
Several studies have investigated compounds structurally similar to This compound , revealing insights into their biological activities:
These studies collectively emphasize the therapeutic potential of compounds featuring similar structural motifs to This compound , particularly in oncology and inflammation.
Mechanism of Action
The mechanism of action of 2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide would depend on its specific interactions with molecular targets. It may act by binding to specific enzymes or receptors, altering their activity, or by interfering with cellular pathways involved in disease processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares core features with several classes of thiazole-acetamide derivatives:
Table 1: Key Structural Comparisons
*Estimated based on structural formula.
Key Observations :
- Indolinone vs. Piperazine/Coumarin: The target compound’s indolinone group distinguishes it from piperazine-linked analogs (e.g., compound 13 ) or coumarin-containing derivatives (e.g., compound 13 ). Indolinone’s conjugated system may enhance π-π stacking in biological targets compared to flexible piperazine rings.
- Thioether Linkage: The thioether bridge (vs.
- p-Tolyl Acetamide : Shared with compound 13 , this group may contribute to hydrophobic interactions in enzyme binding pockets.
Physicochemical Properties
- Molecular Weight : The target compound (~443.54 g/mol) falls within the range of bioactive thiazole derivatives (408–486 g/mol) .
- Melting Point : While direct data are unavailable, analogs with similar complexity (e.g., 4g , mp 263–265°C) suggest a high melting point (>250°C), consistent with rigid aromatic systems.
- Polarity: The indolinone carbonyl and thiazole nitrogen may increase polarity compared to purely hydrocarbon-substituted analogs (e.g., 3e ).
Biological Activity
The compound 2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide is a synthetic organic molecule notable for its complex structure, which includes indole and thiazole moieties. This compound is categorized as a benzamide derivative and has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and other biological activities.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 439.55 g/mol. The structural complexity suggests various potential interactions with biological targets, making it a candidate for further pharmacological studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇N₃O₂S |
| Molecular Weight | 439.55 g/mol |
| CAS Number | 941980-94-5 |
The mechanism of action for this compound is primarily linked to its ability to interact with specific biological targets, potentially leading to anticancer activity. Preliminary studies indicate that derivatives of this compound may induce apoptosis or cause cell cycle arrest through enzyme inhibition or receptor modulation. The presence of indole and thiazole rings enhances the likelihood of π-π stacking and hydrogen bonding interactions, which are crucial for biological efficacy.
Biological Activity
Research has shown that compounds with similar structural features exhibit a range of biological activities, including:
- Anticancer Properties : Studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
- Antimicrobial Activity : The thiazole moiety is known for its antimicrobial properties, indicating potential applications in treating infections.
Case Studies
- Anticancer Activity : A study evaluated the effects of similar thiazole derivatives on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results indicated significant reductions in cell viability upon treatment with these compounds, suggesting their potential as anticancer agents.
- Enzyme Inhibition : Research on related compounds demonstrated their ability to inhibit specific enzymes involved in tumor growth. For instance, thiazolidine derivatives were shown to inhibit PTP1B, an enzyme implicated in cancer progression.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, allowing for the generation of various derivatives with altered biological properties. These methods include:
- Formation of Thiazole Ring : Utilizing appropriate reagents to construct the thiazole backbone.
- Indole Integration : Incorporating the indole moiety through cyclization reactions.
- Acetamide Functionalization : Modifying the terminal amine group to enhance solubility and bioactivity.
Q & A
Q. Notes
- Avoid commercial suppliers like BenchChem ; prioritize peer-reviewed synthesis protocols.
- Contradictions in biological data require rigorous validation using orthogonal assays (e.g., SPR for binding affinity) .
- Computational models must account for solvent effects and protonation states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
